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Compound of Interest

Compound Name: 3-Iodopropanal

Cat. No.: B2808199 Get Quote

Introduction

3-Iodopropanal is a bifunctional organic molecule containing both an aldehyde and a primary

iodo group. This unique combination of reactive sites makes it a valuable, albeit less common,

building block in organic synthesis. The aldehyde functionality allows for a wide range of

nucleophilic additions and condensation reactions, while the carbon-iodine bond serves as a

handle for nucleophilic substitutions and cross-coupling reactions. A thorough spectroscopic

characterization is paramount for confirming the identity and purity of 3-iodopropanal in any

synthetic application. This technical guide provides an in-depth overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
iodopropanal, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-iodopropanal, the

following data are predicted based on the analysis of structurally related compounds and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-iodopropanal is expected to exhibit three distinct signals

corresponding to the three non-equivalent sets of protons.
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Aldehydic Proton (CHO): This proton will appear as a triplet in the downfield region of the

spectrum, typically around δ 9.7-9.8 ppm. The triplet splitting is due to coupling with the

adjacent methylene protons (CH₂).

Methylene Protons adjacent to the Aldehyde (CH₂CHO): These protons are expected to

resonate as a triplet of doublets around δ 2.9-3.1 ppm. The primary splitting into a triplet is

caused by the adjacent methylene protons (CH₂I), and the finer doublet splitting is due to

coupling with the aldehydic proton.

Methylene Protons adjacent to Iodine (CH₂I): This signal is anticipated to be a triplet around

δ 3.3-3.5 ppm, resulting from coupling with the neighboring methylene protons (CH₂CHO).

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of 3-iodopropanal is predicted to show three signals corresponding to

the three carbon atoms in the molecule.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to have a chemical shift

in the range of δ 199-202 ppm.

Methylene Carbon adjacent to the Aldehyde (CH₂CHO): This carbon is predicted to appear

at approximately δ 48-52 ppm.

Methylene Carbon adjacent to Iodine (CH₂I): The carbon atom bonded to the iodine is

expected to have the most upfield chemical shift, around δ 5-8 ppm.

Data Summary Table:
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¹H NMR
Predicted Chemical Shift (δ,

ppm)
Predicted Multiplicity

-CHO 9.7 - 9.8 Triplet (t)

-CH₂CHO 2.9 - 3.1 Triplet of Doublets (td)

-CH₂I 3.3 - 3.5 Triplet (t)

¹³C NMR
Predicted Chemical Shift (δ,

ppm)

>C=O 199 - 202

-CH₂CHO 48 - 52

-CH₂I 5 - 8

Infrared (IR) Spectroscopy
The IR spectrum of 3-iodopropanal will be characterized by the presence of strong absorption

bands corresponding to the carbonyl and carbon-iodine bonds.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹,

which is characteristic of a saturated aliphatic aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820-2850 cm⁻¹

and 2720-2750 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde group.

C-I Stretch: A medium to strong absorption is predicted in the fingerprint region, typically

around 500-600 cm⁻¹.

C-H Bending and Stretching (Alkyl): Various C-H bending and stretching vibrations for the

methylene groups will be observed in the regions of 1375-1470 cm⁻¹ and 2850-2960 cm⁻¹,

respectively.

Data Summary Table:
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=O (Aldehyde) 1720 - 1740 Strong, Sharp

C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Weak-Medium

C-I 500 - 600 Medium-Strong

C-H (Alkyl)
2850 - 2960 (stretch), 1375-

1470 (bend)
Medium-Strong

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-iodopropanal is expected to show the

molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184, corresponding to the

molecular weight of C₃H₅IO. The presence of a significant M+1 peak due to the ¹³C isotope

will also be observed.

Major Fragmentation Pathways:

Loss of iodine radical (•I): A prominent peak at m/z 57 ([C₃H₅O]⁺) resulting from the

cleavage of the C-I bond.

Loss of the formyl radical (•CHO): A peak at m/z 155 ([C₂H₄I]⁺).

Alpha-cleavage: A peak at m/z 29 ([CHO]⁺).

A peak at m/z 127 corresponding to the iodine cation ([I]⁺).

Data Summary Table:
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m/z Predicted Identity of Fragment

184 [C₃H₅IO]⁺ (Molecular Ion)

155 [C₂H₄I]⁺

127 [I]⁺

57 [C₃H₅O]⁺

29 [CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

organic compound like 3-iodopropanal. Instrument-specific parameters should be optimized

by the operator.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 3-iodopropanal in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add

a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all

carbon signals.

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct

the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum

to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of neat 3-iodopropanal between two salt

plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system. For a volatile liquid like 3-iodopropanal, direct infusion via a heated
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probe or injection into a gas chromatograph (GC-MS) are common methods.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-250) using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition and Processing: The instrument software will record the abundance of ions

at each m/z value to generate the mass spectrum.
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Caption: Experimental workflows for NMR, IR, and MS analysis of 3-Iodopropanal.
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NMR Data IR Data MS Data

{3-Iodopropanal | I-CH₂-CH₂-CHO}

¹H NMR δ 9.7-9.8 (t, CHO) δ 3.3-3.5 (t, CH₂I) δ 2.9-3.1 (td, CH₂CHO) ¹³C NMR δ 199-202 (C=O) δ 48-52 (CH₂CHO) δ 5-8 (CH₂I) IR (cm⁻¹) 1720-1740 (C=O) 500-600 (C-I) MS (m/z) 184 (M⁺) 127 (I⁺) 57 ([M-I]⁺)

Click to download full resolution via product page

Caption: Correlation of spectroscopic data with the structure of 3-Iodopropanal.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodopropanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2808199#spectroscopic-characterization-of-3-
iodopropanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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